molecular formula C9H13N3O2 B2648580 Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2126159-79-1

Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2648580
CAS No.: 2126159-79-1
M. Wt: 195.222
InChI Key: XEIIBZSMVCPXJG-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyrimidine ring, with a methyl ester group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with formamide derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate ring closure and formation of the imidazo[1,5-a]pyrimidine core .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups on the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-methyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIIBZSMVCPXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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